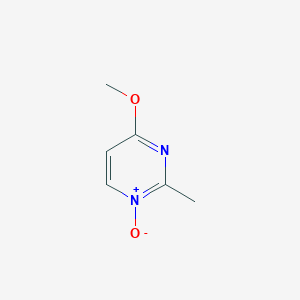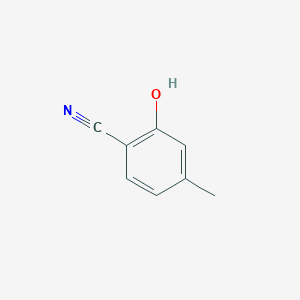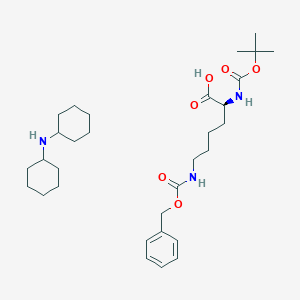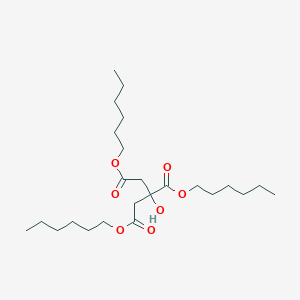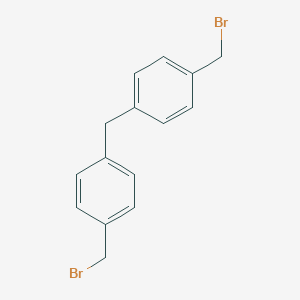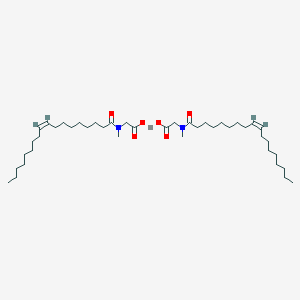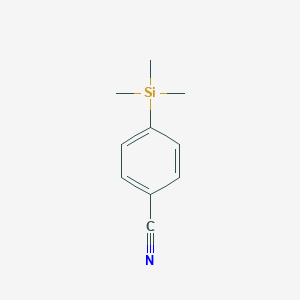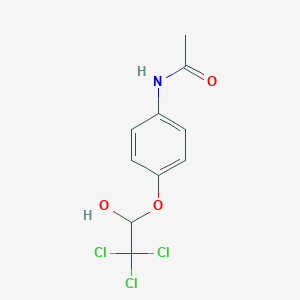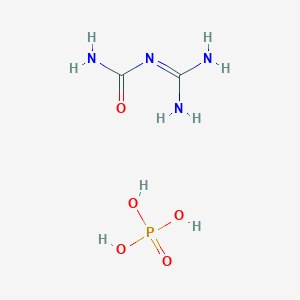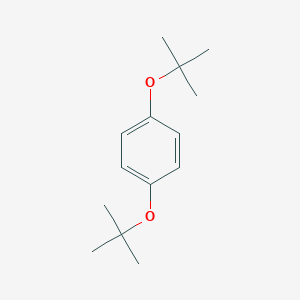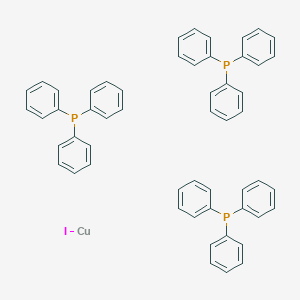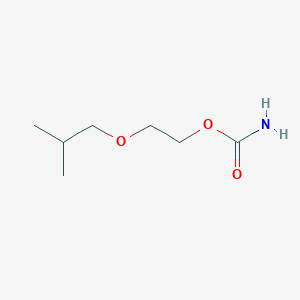
2-(2-Methylpropoxy)ethyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropoxy)ethyl carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first introduced in the 1990s and has since gained popularity due to its efficacy and safety profile.
Wirkmechanismus
2-(2-Methylpropoxy)ethyl carbamate works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-Methylpropoxy)ethyl carbamate increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
2-(2-Methylpropoxy)ethyl carbamate has been shown to have a number of biochemical and physiological effects in addition to its antidepressant and anxiolytic properties. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpropoxy)ethyl carbamate has several advantages for use in lab experiments. It has a relatively short half-life, which allows for more rapid onset and offset of its effects. It is also well-tolerated and has a low incidence of side effects, which minimizes the potential for confounding variables in experiments. However, one limitation of 2-(2-Methylpropoxy)ethyl carbamate is that it is selective for MAO-A, which may limit its usefulness in studies that require inhibition of both MAO-A and MAO-B.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Methylpropoxy)ethyl carbamate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and may be able to protect against oxidative stress in the brain. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory effects and its effects on the HPA axis.
Synthesemethoden
2-(2-Methylpropoxy)ethyl carbamate is synthesized by the reaction of 2-(2-methylpropoxy) ethylamine with cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 2-(2-Methylpropoxy)ethyl carbamate. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropoxy)ethyl carbamate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing anxiety symptoms in clinical trials. Its safety profile and low incidence of side effects make it an attractive option for patients who cannot tolerate other antidepressant medications.
Eigenschaften
CAS-Nummer |
16006-09-0 |
|---|---|
Produktname |
2-(2-Methylpropoxy)ethyl carbamate |
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2-(2-methylpropoxy)ethyl carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
LHHRXPZWJKRFDH-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N |
Kanonische SMILES |
CC(C)COCCOC(=O)N |
Andere CAS-Nummern |
16006-09-0 |
Synonyme |
Carbamic acid 2-isobutoxyethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



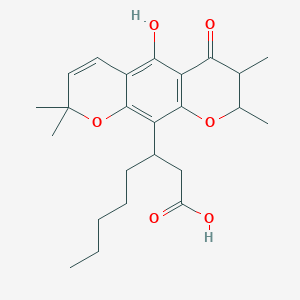
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
